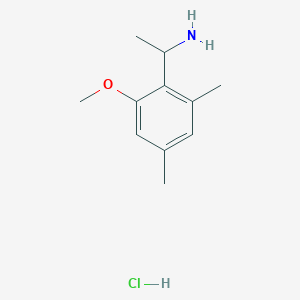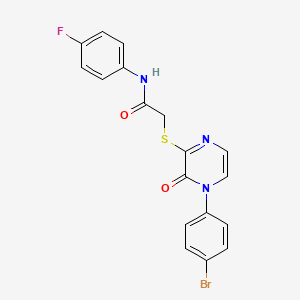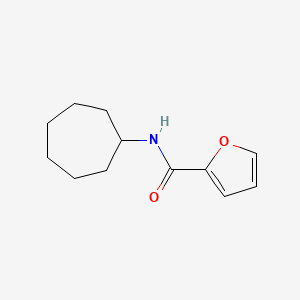![molecular formula C16H11Cl2N3O2 B2537396 [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate CAS No. 338419-31-1](/img/structure/B2537396.png)
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate” is a chemical compound with the CAS Number: 338419-31-1. It has a molecular weight of 348.19 and is a solid in its physical form . The compound is related to the class of ureas that is urea substituted by a 3,4-dichlorophenyl group at position 1 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring attached to a 3,4-dichlorophenyl group and a benzenecarboxylate group . The exact spatial arrangement of these groups can influence the compound’s properties and reactivity .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 348.19 . It is soluble in water (0.049g/L), chloroform, and methanol .Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Triazine, a core moiety in heterocyclic compounds, exhibits a wide spectrum of biological activities. Derivatives of triazine, such as [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate, have been synthesized and evaluated for diverse biological effects, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory activities. The triazine analogs have shown potent pharmacological activity, making them a promising area for drug development (Verma et al., 2019).
Patent Review of Triazole Derivatives
Triazoles are crucial in developing new drugs due to their structural variations and biological activities. The review of patents between 2008 and 2011 highlights the significant interest in triazoles, including their derivatives like this compound. Triazoles have been investigated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The development of novel triazoles addresses challenges such as bacterial resistance and neglected diseases, making them an important focus in pharmaceutical research (Ferreira et al., 2013).
Environmental Impact of Chlorophenols
Chlorophenols, structural components related to this compound, have been assessed for their environmental impact, particularly in aquatic ecosystems. These compounds exhibit moderate toxicity to mammalian and aquatic life. The persistence of chlorophenols in the environment can vary, potentially becoming moderate to high under certain conditions. Their strong organoleptic effect is a notable feature, and understanding their environmental behavior is crucial for addressing ecological concerns (Krijgsheld & Gen, 1986).
Synthesis and Applications of Triazole Derivatives
Recent advances in the synthesis and application of 1,2,4-triazole derivatives demonstrate their significance in various fields. The derivatives exhibit antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. The search for biologically active substances among 1,2,4-triazoles is a promising research direction, and the derivatives are valuable in organic synthesis, pharmaceuticals, and material science (Ohloblina, 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-14-7-6-13(8-15(14)18)21-9-12(19-20-21)10-23-16(22)11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMCYJKXLRJDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2537318.png)
![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2537319.png)
![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2537320.png)
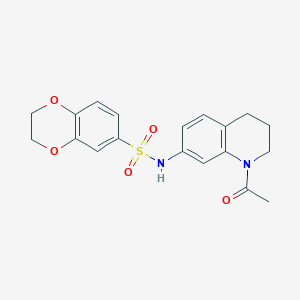
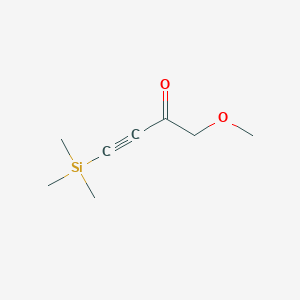
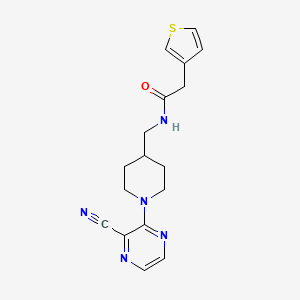
![2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2537328.png)
![2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2537330.png)
